molecular formula C20H19N7O2S B10988646 N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10988646
M. Wt: 421.5 g/mol
InChI Key: QIWMYBZTCGAHHC-UHFFFAOYSA-N
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Description

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that features multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative.

    Benzylation: The thiadiazole ring can be benzylated using benzyl halides under basic conditions.

    Formation of the pyrazole ring: This can be synthesized by the reaction of hydrazine with a 1,3-diketone.

    Formation of the pyridazinone ring: This involves the condensation of a hydrazine derivative with a β-keto ester.

    Coupling reactions: The final step involves coupling the benzylated thiadiazole with the pyrazole-pyridazinone intermediate under suitable conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This includes the use of automated reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen with a palladium catalyst.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its heterocyclic rings are often found in compounds with antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Compounds with similar structures have been studied for their ability to inhibit enzymes or interact with specific receptors.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of multiple heterocyclic rings, which can confer a wide range of chemical and biological activities. This makes it a versatile compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H19N7O2S

Molecular Weight

421.5 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C20H19N7O2S/c1-13-10-14(2)27(24-13)16-8-9-19(29)26(25-16)12-17(28)21-20-23-22-18(30-20)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,23,28)

InChI Key

QIWMYBZTCGAHHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)CC4=CC=CC=C4)C

Origin of Product

United States

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